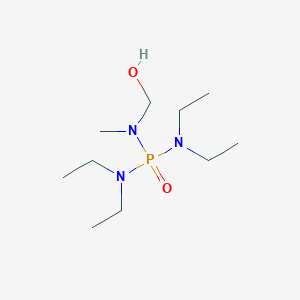
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
L-Homocystine is an organosulfur compound with the chemical formula (HO2CCH(NH2)CH2CH2S)2. It is a disulfide derived from the oxidation of homocysteine. This compound is analogous to the relationship between cystine and cysteine . L-Homocystine is a colorless solid with a melting point of 281–284 °C .
Wissenschaftliche Forschungsanwendungen
L-Homocystin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz bei der Synthese anderer schwefelhaltiger Verbindungen verwendet.
Biologie: Untersucht für seine Rolle im Schwefelstoffwechsel und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Untersucht wegen seiner potenziellen Rolle bei Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen aufgrund seiner Beziehung zu Homocysteinspiegeln.
Industrie: Verwendet in der Produktion von Pharmazeutika und als Standard in der analytischen Chemie
5. Wirkmechanismus
L-Homocystin übt seine Wirkungen hauptsächlich durch seine Beteiligung am Schwefelstoffwechsel aus. Es kann zurück zu Homocystein umgewandelt werden, das dann an verschiedenen biochemischen Stoffwechselwegen beteiligt ist. Die molekularen Ziele umfassen Enzyme, die an den Trans-Schwefel- und Remethylierungswegen beteiligt sind. Diese Pfade sind entscheidend für die Aufrechterhaltung des zellulären Redoxgleichgewichts und der Methylierungsreaktionen .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: L-Homocystin kann durch die Oxidation von Homocystein synthetisiert werden. Der Prozess beinhaltet die Bildung einer Disulfidbindung zwischen zwei Homocysteinmolekülen. Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Iod in einer wässrigen Lösung durchgeführt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von L-Homocystin beinhaltet typischerweise den gleichen Oxidationsprozess, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-Homocystin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: L-Homocystin kann weiter oxidiert werden, um Sulfonsäuren zu bilden.
Reduktion: Es kann mit Reduktionsmitteln wie Dithiothreitol oder Tris(2-Carboxyethyl)phosphin wieder zu Homocystein reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Iod.
Reduktion: Dithiothreitol, Tris(2-Carboxyethyl)phosphin.
Substitution: Verschiedene Nucleophile unter milden Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonsäuren.
Reduktion: Homocystein.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wirkmechanismus
L-Homocystine exerts its effects primarily through its involvement in sulfur metabolism. It can be converted back to homocysteine, which then participates in various biochemical pathways. The molecular targets include enzymes involved in the transsulfuration and remethylation pathways. These pathways are crucial for maintaining cellular redox balance and methylation reactions .
Vergleich Mit ähnlichen Verbindungen
L-Homocystin ähnelt anderen schwefelhaltigen Aminosäuren wie Cystin und Homocystein. Es ist aufgrund seiner spezifischen Disulfidbindungsbildung und seiner Rolle im Oxidations-Reduktionsgleichgewicht innerhalb von Zellen einzigartig.
Ähnliche Verbindungen:
Cystin: Die oxidierte Dimerform von Cystein.
Homocystein: Eine schwefelhaltige Aminosäure, die durch Oxidation zu L-Homocystin gebildet werden kann.
Methionin: Eine essentielle Aminosäure, die durch Demethylierung in Homocystein umgewandelt werden kann
Die einzigartigen Eigenschaften von L-Homocystin und seine Beteiligung an kritischen biochemischen Stoffwechselwegen machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.
Eigenschaften
IUPAC Name |
1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANJLSHZDUOBBP-QPUJVOFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127000-90-2 | |
| Record name | 1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, (2R-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127000902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3S)-2-(2,4-Difluorophen yl)-3-methyl-[(1H-1,2,4-triaz ol-1-yl)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((2-(2,4-DIFLUOROPHENYL)-3-METHYLOXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE, (2R-CIS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JO8189W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)








